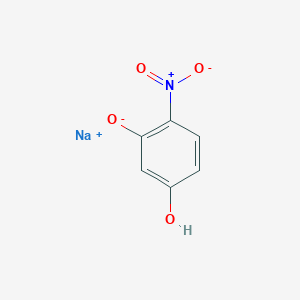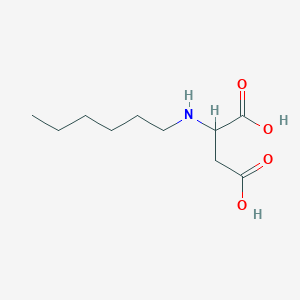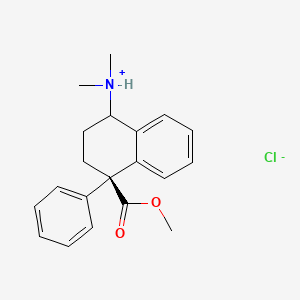
2-Isopropyl-6-methoxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-6-methoxypyrazine is a chemical compound belonging to the class of methoxypyrazines. Methoxypyrazines are known for their strong odors, which can be detected at very low concentrations. This compound is often found in nature, particularly in certain plants and insects, and is known for its distinctive earthy and green pea-like aroma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-methoxypyrazine typically involves the reaction of appropriate pyrazine derivatives with isopropyl and methoxy groups. One common method is the alkylation of 2-methoxypyrazine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include continuous flow reactions and the use of catalysts to increase yield and reduce reaction times. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-6-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into less oxidized forms, although these are less common.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine N-oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
2-Isopropyl-6-methoxypyrazine has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the study of methoxypyrazines.
Biology: The compound is studied for its role in plant-insect interactions, particularly in how it affects insect behavior.
Medicine: Research is ongoing into its potential therapeutic applications, although it is not yet widely used in medicine.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-6-methoxypyrazine involves its interaction with olfactory receptors in the nose, which are responsible for detecting odors. The compound binds to specific receptors, triggering a signal that is sent to the brain, where it is perceived as a distinctive smell. The molecular targets are primarily olfactory receptors, and the pathways involved include the olfactory signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isopropyl-3-methoxypyrazine
- 3-Isobutyl-2-methoxypyrazine
- 2-Methoxy-3-isopropylpyrazine
Uniqueness
2-Isopropyl-6-methoxypyrazine is unique due to its specific isopropyl and methoxy substitution pattern, which gives it a distinctive odor profile compared to other methoxypyrazines. While similar compounds may share some sensory characteristics, the exact combination of functional groups in this compound results in a unique aroma that is particularly strong and easily detectable at low concentrations .
Propiedades
Número CAS |
68039-46-3 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-methoxy-6-propan-2-ylpyrazine |
InChI |
InChI=1S/C8H12N2O/c1-6(2)7-4-9-5-8(10-7)11-3/h4-6H,1-3H3 |
Clave InChI |
QFGMXPJWRJAIMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=CC(=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)







